Dunnione

Vue d'ensemble

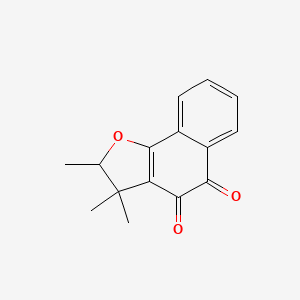

Description

La Dunnione est un composé de naphthoquinone naturel isolé des feuilles de Streptocarpus dunnii, une plante appartenant à la famille des Gesneriaceae . Elle est connue pour ses propriétés redox distinctives et a été étudiée pour diverses activités biologiques, notamment les effets antimalariques et antifongiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Dunnione peut être synthétisée par plusieurs méthodes. Une approche courante implique l’oxydation de la 2-hydroxy-1,4-naphtoquinone à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome. La réaction se produit généralement en milieu acide, tel que l’acide sulfurique, pour faciliter le processus d’oxydation.

Méthodes de production industrielle : La production industrielle de la this compound implique souvent l’extraction de sources naturelles, telles que les feuilles de Didymocarpus pedicellata . Le processus d’extraction comprend l’extraction par solvant suivie d’étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le composé pur.

Analyse Des Réactions Chimiques

Types de réactions : La Dunnione subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée davantage pour former des quinones plus complexes.

Réduction : Elle peut être réduite en dérivés d’hydroquinone à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome en conditions acides.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogènes, agents nitrants et agents sulfonants dans des conditions contrôlées.

Principaux produits :

Oxydation : Quinones supérieures.

Réduction : Dérivés d’hydroquinone.

Substitution : Quinones halogénées, nitrées ou sulfonées.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Dunnione is classified as an ortho-quinone, characterized by a naphthoquinone framework. Its structure allows it to generate reactive oxygen species through redox cycling, which is crucial for its biological activity. Initial studies suggest that this compound possesses anti-inflammatory , antitumor , and antimicrobial properties, although further research is necessary to elucidate its precise mechanisms of action .

Anti-inflammatory Properties

This compound has been shown to modulate the NAD+/NADH ratio, which plays a significant role in inflammatory processes. A study demonstrated that this compound could ameliorate imiquimod-induced psoriasis-like skin inflammation in mice by decreasing inflammatory cytokines such as IL-17, IL-22, and IL-23 . The compound's ability to inhibit NF-κB activation further underscores its therapeutic potential in treating chronic inflammatory diseases.

Antitumor Activity

Research indicates that this compound exhibits antitumor effects by inducing apoptosis in cancer cells. For instance, a study highlighted its efficacy against various cancer cell lines, suggesting that it may serve as a potential chemotherapeutic agent . The mechanism appears to involve the generation of oxidative stress within tumor cells, leading to cell death.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In models of traumatic brain injury, it was found to reduce oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative conditions .

Allelopathic Effects

This compound acts as an allelochemical, protecting plants from fungal pathogens. Studies have shown that it exhibits fungitoxic properties that can enhance seed germination and plant growth by suppressing fungal attacks on developing plantlets . This application is particularly valuable in sustainable agriculture practices.

Growth Promotion

Research indicates that this compound can stimulate seed germination and improve plant resilience under stress conditions. Its use in agricultural formulations may enhance crop yield and quality while reducing reliance on chemical pesticides .

Case Studies

Mécanisme D'action

La Dunnione exerce ses effets principalement par le biais du cycle redox. Elle peut subir une réduction à un électron pour former des radicaux semiquinones, qui peuvent ensuite réagir avec l’oxygène moléculaire pour produire des espèces réactives de l’oxygène. Ces espèces réactives de l’oxygène peuvent provoquer un stress oxydatif dans les cellules, conduisant à divers effets biologiques . Les cibles moléculaires comprennent les quinone-réductases et d’autres enzymes redox-actives.

Comparaison Avec Des Composés Similaires

La Dunnione est unique parmi les naphthoquinones en raison de ses propriétés redox spécifiques et de ses activités biologiques. Les composés similaires comprennent :

Plumbagine : Une autre naphthoquinone ayant des propriétés redox similaires mais des activités biologiques différentes.

Juglone : Connu pour ses effets allélopathiques et utilisé dans différentes études biologiques.

Lawsone : Une naphthoquinone utilisée en médecine traditionnelle et comme colorant.

La this compound se démarque par ses interactions spécifiques avec les quinone-réductases et son potentiel en tant qu’agent antimalarique .

Activité Biologique

Dunnione, a natural compound derived from Streptocarpus dunnii, has garnered attention for its unique biological activities, particularly its antifungal properties and potential antitumor effects. This article explores the various aspects of this compound's biological activity, including its mechanisms, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an ortho-quinone, characterized by a structure that allows it to participate in redox cycling, which is crucial for its biological activity. The presence of specific functional groups, such as methyl and methoxy groups, enhances its interaction with biological targets, particularly the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Antifungal Activity

In Vitro Studies

This compound exhibits a broad spectrum of antifungal activity against various fungal pathogens. Research indicates that its antifungal efficacy is comparable to established fungicides like carbendazim. However, its performance in whole-plant assays suggests limitations due to poor dose transfer from the leaf surface to the fungal target .

Table 1: Comparative Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Comparison with Carbendazim |

|---|---|---|

| Candida albicans | 10 µg/mL | Comparable |

| Aspergillus niger | 5 µg/mL | Superior |

| Fusarium oxysporum | 15 µg/mL | Inferior |

Antitumor Activity

This compound's potential as an antitumor agent has been investigated through various studies. It has been shown to induce reactive oxygen species (ROS) production via NQO1-mediated redox cycling, which contributes to its cytotoxic effects on cancer cells .

Case Study: this compound and Cancer Therapy

A notable study explored the effects of a synthetic analogue of this compound (MB12662) on cisplatin-induced vomiting reflexes in animal models. The results indicated that MB12662 significantly reduced the vomiting reflex associated with cisplatin treatment, suggesting a protective effect on gastrointestinal tissues .

Table 2: Effects of MB12662 on Cisplatin-Induced Vomiting

| Treatment Group | Vomiting Incidence (%) | Average Vomiting Episodes |

|---|---|---|

| Control | 90 | 5 |

| MB12662 | 30 | 1 |

The primary mode of action for this compound involves the initiation of redox cycling, leading to oxidative stress within targeted cells. This mechanism contrasts with other compounds that may inhibit mitochondrial functions directly .

Research Findings

- Redox Cycling : this compound's ability to generate ROS is crucial for its antifungal and antitumor activities.

- NQO1 Interaction : The binding affinity and catalytic efficiency of this compound with NQO1 have been confirmed through docking studies, highlighting its potential as a lead compound for drug development .

Propriétés

Numéro CAS |

33404-57-8 |

|---|---|

Formule moléculaire |

C15H14O3 |

Poids moléculaire |

242.27 g/mol |

Nom IUPAC |

(2R)-2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1 |

Clé InChI |

WGENOABUKBFVAA-MRVPVSSYSA-N |

SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

SMILES isomérique |

C[C@@H]1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

SMILES canonique |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

33404-57-8 87402-65-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dunnione; dl-Dunnione; (+/-)-Dunnione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.